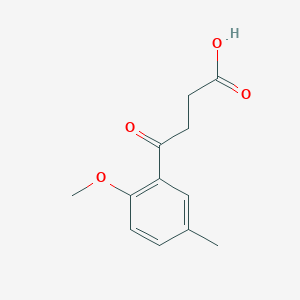

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVYMGMWMJJLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305626 | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55007-22-2 | |

| Record name | 55007-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Introduction

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the realm of pharmaceutical and materials science research. Its structure, featuring an aromatic ketone and a carboxylic acid moiety, provides two key functional handles for further chemical transformations. This guide provides a comprehensive overview of the synthetic pathway to this target molecule, focusing on the underlying principles of the chosen reaction, a detailed experimental protocol, and a discussion of the critical parameters that ensure a successful and efficient synthesis.

The most direct and widely employed method for the synthesis of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-methoxytoluene (also known as 4-methylanisole) with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for attaching an acyl group to an aromatic ring.[2] The reaction typically involves an aromatic compound, an acylating agent (such as an acyl chloride or an acid anhydride), and a Lewis acid catalyst.[3] In the synthesis of our target molecule, 2-methoxytoluene serves as the nucleophilic aromatic substrate, and succinic anhydride provides the four-carbon acyl group. Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst for this transformation.

Reaction Pathway Overview

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Mechanistic Insights and Regioselectivity

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting the outcome. The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This is followed by the cleavage of a C-O bond to generate a highly reactive electrophile, the acylium ion. The acylium ion is resonance-stabilized, which prevents rearrangements that can sometimes plague Friedel-Crafts alkylations.[4]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-methoxytoluene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product.[6]

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled and stirred suspension, add succinic anhydride (1.0 eq.) in one portion. Subsequently, add 2-methoxytoluene (1.0 eq.) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. [7][8]

Characterization of the Final Product

The identity and purity of the synthesized 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molar Mass | 222.24 g/mol [9] |

| Appearance | White to off-white solid |

| IUPAC Name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid [9] |

| CAS Number | 67405-48-5 [9] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structure of the final product.

Conclusion

The Friedel-Crafts acylation of 2-methoxytoluene with succinic anhydride provides an efficient and direct route to 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. A comprehensive understanding of the reaction mechanism, particularly the directing effects of the substituents on the aromatic ring, is paramount for predicting and achieving the desired regioselectivity. The experimental protocol outlined in this guide, when executed with careful attention to anhydrous conditions and proper work-up procedures, should provide the target molecule in good yield and high purity, ready for its application in further synthetic endeavors.

References

- Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.

- BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.

- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

- PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- PubChem. (n.d.). 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid.

- Andonian, A. (n.d.).

- MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- BLDpharm. (n.d.). 67405-48-5|4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

- Harvard University. (n.d.).

- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- YouTube. (2020, October 15).

- National Institutes of Health. (n.d.).

- BenchChem. (n.d.). Recrystallization procedure for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

- BenchChem. (n.d.). Synthesis of 4-(4-Iodophenyl)

- Chemistry Stack Exchange. (2016, May 2).

- LibreTexts Chemistry. (2015, July 18). 15.

- Chemistry Stack Exchange. (2021, August 3).

- ResearchGate. (2025, August 9).

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. youtube.com [youtube.com]

- 3. DSpace [open.bu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Foreword: Navigating Isomeric Specificity

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. It is critical for the reader to note that while this specific isomer is the focus, publicly available experimental data is scarce. Much of the quantitative and safety data herein is derived from its close structural isomer, 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid (CAS No. 67405-48-5), and from established principles of organic chemistry.[1] Such data is used to provide a robust, predictive profile and should be confirmed experimentally.

Molecular Identity and Structural Elucidation

Nomenclature and Core Identifiers

The systematic identification of a chemical entity is foundational for all research and development. The subject of this guide is defined by the following nomenclature:

-

Systematic IUPAC Name: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

Common Synonyms: 3-(2-Methoxy-5-methylbenzoyl)propanoic acid, β-(2-Methoxy-5-methylbenzoyl)propionic acid

While a unique CAS Number has not been prominently assigned in major databases for this specific isomer, its structural isomer is registered under CAS No. 67405-48-5.[1] Researchers should exercise diligence in sourcing and confirming the identity of their materials.

Chemical Structure

The molecule is a substituted aromatic keto-acid. It features a butanoic acid chain where the C4 position is a ketone. This carbonyl group is attached to a phenyl ring, which is substituted with a methoxy (-OCH₃) group at the ortho-position (C2) and a methyl (-CH₃) group at the meta-position (C5) relative to the acyl chain.

Caption: 2D Structure of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Machine-Readable Identifiers

For computational chemistry and database searches, the following identifiers are crucial:

-

SMILES: Cc1cc(c(OC)cc1)C(=O)CCC(=O)O

-

InChI: InChI=1S/C12H14O4/c1-8-5-6-11(10(16-2)7-8)12(15)4-3-9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

-

InChIKey: (Will be unique to this specific isomer once generated by standard software)

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The combination of a polar carboxylic acid, a moderately polar ketone, and a nonpolar substituted benzene ring results in a compound with nuanced physical properties. The data below are calculated or derived from its close isomer.[1]

| Property | Value / Predicted Behavior | Source / Justification |

| Molecular Weight | 222.24 g/mol | Calculated[1] |

| Monoisotopic Mass | 222.08920892 Da | Calculated[1] |

| Appearance | Predicted to be a white to off-white crystalline solid | Based on analogous structures[2] |

| Melting Point | Not available. Isomer melts at 127-130 °C.[3] | Experimental determination required. |

| Solubility | Sparingly soluble in water; Soluble in aqueous base (e.g., NaHCO₃, NaOH); Soluble in organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane. | Based on functional groups. |

| XLogP3 | 1.4 | Calculated for isomer[1] |

| pKa | Estimated ~4.0 - 4.5 | Typical for aliphatic carboxylic acids. |

Predicted Spectroscopic Data

Lacking experimental spectra, the following is a predictive analysis based on established chemical principles. This serves as a guide for researchers in characterizing the compound.

-

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

-

δ ~7.6 ppm (d, 1H): Aromatic proton at C6, ortho to the carbonyl group.

-

δ ~7.0-7.2 ppm (m, 2H): Aromatic protons at C3 and C4.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.2 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).

-

δ ~2.8 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

-

δ ~2.3 ppm (s, 3H): Methyl group protons (-CH₃).

-

-

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ ~200 ppm: Ketone carbonyl carbon.

-

δ ~178 ppm: Carboxylic acid carbonyl carbon.

-

δ ~155-160 ppm: Aromatic carbon attached to the methoxy group (C2).

-

δ ~120-140 ppm: Remaining four aromatic carbons.

-

δ ~55 ppm: Methoxy carbon.

-

δ ~35 ppm: Methylene carbon alpha to the ketone.

-

δ ~28 ppm: Methylene carbon alpha to the carboxylic acid.

-

δ ~20 ppm: Methyl carbon.

-

-

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (sharp): C=O stretch of the carboxylic acid dimer.

-

~1680 cm⁻¹ (sharp): C=O stretch of the aryl ketone.

-

~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

-

~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 222.

-

Key Fragments: m/z = 205 (loss of OH), 177 (loss of COOH), 151 (C₉H₁₁O₂⁺, from cleavage of the butanoic chain), 135 (C₈H₇O₂⁺, the methoxy-methylbenzoyl cation).

-

Synthesis and Chemical Reactivity

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups: the aromatic ring, the ketone, and the carboxylic acid.

-

Aromatic Ring: The methoxy and methyl groups are ortho, para-directing and activating. Electrophilic aromatic substitution (e.g., nitration, halogenation) will likely occur at the C4 position, which is para to the methoxy group and ortho to the methyl group.

-

Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytically hydrogenated. The latter approach may also reduce the aromatic ring under harsh conditions.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification (with an alcohol under acidic conditions), conversion to an acyl chloride (with thionyl chloride or oxalyl chloride), and amide formation (via the acyl chloride or with coupling agents).

-

Overall Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[2] As a β-aroylpropanoic acid, it serves as a versatile precursor for synthesizing various heterocyclic compounds.[4]

Recommended Synthesis: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of a suitable substituted anisole with succinic anhydride.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][7]

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar reactions.[8]

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

-

Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in the same inert solvent and add it portion-wise or via the dropping funnel to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes.

-

Arene Addition: Add 2,5-dimethylanisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting arene.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup - Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the solvent. Combine the organic layers and wash with water.

-

Product Isolation: Extract the combined organic layers with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its sodium salt.

-

Precipitation: Cool the aqueous bicarbonate layer in an ice bath and slowly acidify with concentrated HCl until no more precipitate forms (pH ~1-2).

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety, Handling, and Toxicology

No specific toxicological data for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is available. The following recommendations are based on data for structurally similar compounds which are classified as irritants.[9]

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Drug Development

This molecule is a valuable building block for chemical synthesis due to its distinct functional handles.

-

Medicinal Chemistry: It can serve as a scaffold or intermediate for the synthesis of more complex molecules. The keto-acid moiety is a common feature in various pharmacologically active compounds. The substituted phenyl ring allows for further modification to tune properties like lipophilicity, receptor binding, and metabolic stability.

-

Materials Science: As a difunctional monomer, it could potentially be used in the synthesis of specialty polymers, such as poly(aryl ether ketone)s (PAEKs), by reacting both the ketone and carboxylic acid functionalities.

-

Agrochemicals: Similar to pharmaceuticals, its structure could be elaborated to create novel pesticides or herbicides.

References

-

Reactivity of β-aroylacrylic acids with diazodiphenylmethane. (2025). ResearchGate. Retrieved from [Link]

-

4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Retrieved from [Link]

-

Reaction of β-aroylacrylic acid 1 with thiourea. ResearchGate. Retrieved from [Link]

-

4-Methoxy-4-oxobutanoic acid. ChemBK. Retrieved from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]

-

4-methoxy-2-methyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]

-

Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. National Library of Medicine. Retrieved from [Link]

-

Mechanochemical Friedel–Crafts acylations. National Library of Medicine. Retrieved from [Link]

-

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-4-oxobutanoic acid [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3153-44-4|4-(4-Methoxyphenyl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

Unveiling the Therapeutic Potential of the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Scaffold: A Deep Dive into Lysophosphatidic Acid Receptor 1 Antagonism

Abstract

While the standalone compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is not extensively characterized in publicly available scientific literature, its core structural motif is a pivotal component of a recently discovered, potent, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). This guide provides an in-depth technical exploration of the mechanism of action of this chemical scaffold through the lens of LPAR1 antagonism. We will delve into the intricacies of the LPAR1 signaling pathway, its critical role in pathological conditions such as fibrosis, and the state-of-the-art experimental methodologies employed to identify and characterize novel antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical series.

Introduction: From an Obscure Compound to a Key Pharmacophore

The initial investigation into the specific mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid reveals a scarcity of direct biological data. However, a significant breakthrough in our understanding of its potential therapeutic relevance comes from a 2024 study in the Journal of Medicinal Chemistry. This research identified a complex derivative, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, as a highly potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). This discovery elevates the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid moiety from a simple chemical entity to a key pharmacophore for targeting a critical G protein-coupled receptor (GPCR) implicated in a range of fibroproliferative diseases.

This guide will, therefore, focus on the well-defined mechanism of LPAR1 antagonism as the primary mode of action for this chemical scaffold, providing a robust, evidence-based framework for its potential pharmacological effects.

The Central Target: Lysophosphatidic Acid Receptor 1 (LPAR1)

LPAR1 is a ubiquitously expressed GPCR that plays a crucial role in numerous physiological and pathological processes.[1][2] Its endogenous ligand, lysophosphatidic acid (LPA), is a bioactive phospholipid that, upon binding to LPAR1, initiates a cascade of intracellular signaling events.[3][4]

LPAR1 Signaling Pathways

Upon activation by LPA, LPAR1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to trigger downstream signaling cascades.[1][5][6] These pathways culminate in a variety of cellular responses, including proliferation, migration, survival, and cytoskeletal changes.[6][7]

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway, promoting cell proliferation and survival.[7][8]

-

Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA, a master regulator of the actin cytoskeleton. This pathway is critical for cell migration, contraction, and the formation of stress fibers.[8]

The diagram below illustrates the major signaling pathways activated by LPAR1.

Caption: LPAR1 Signaling Pathways.

The Role of LPAR1 in Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. The LPA-LPAR1 signaling axis is a key driver of fibrosis in various organs, including the lungs, liver, and kidneys.[1][3][9] In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), elevated levels of LPA have been detected in the bronchoalveolar lavage fluid of patients.[9][10]

Activation of LPAR1 on fibroblasts promotes their proliferation, differentiation into myofibroblasts, and the production of collagen and other extracellular matrix proteins.[1][11] LPAR1 signaling also contributes to vascular leakage, which is a pro-fibrotic event.[10] Consequently, antagonism of LPAR1 represents a promising therapeutic strategy for the treatment of fibrotic diseases.[3][9]

Mechanism of Action: LPAR1 Antagonism

The 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold, as part of a larger molecule, acts as a competitive antagonist at the LPAR1 receptor. This means it binds to the same site as the endogenous ligand LPA but fails to activate the receptor.[3] By occupying the binding pocket, the antagonist blocks LPA from binding and initiating the downstream signaling cascades described above.

The discovery of the LPAR1 antagonist containing the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid moiety was the result of a high-throughput screening campaign followed by medicinal chemistry optimization.[12] The structure-activity relationship (SAR) studies revealed that the specific substitutions on the phenyl ring are crucial for potent and selective LPAR1 antagonism.

Experimental Validation of LPAR1 Antagonism

The characterization of LPAR1 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

A key assay used to quantify the activity of LPAR1 antagonists is the β-arrestin recruitment assay.[12][13] Upon GPCR activation, β-arrestins are recruited to the receptor, a process that can be measured using various technologies, such as enzyme fragment complementation.[13] This assay is particularly useful as it directly measures a proximal event following receptor engagement and can be performed in a high-throughput format.[13][14]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

-

Cell Culture: CHO-K1 cells stably expressing a ProLink™-tagged LPAR1 and an Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in a 384-well plate and incubated with varying concentrations of the test compound (potential antagonist).

-

Agonist Stimulation: After a defined incubation period, the cells are stimulated with a fixed concentration of LPA (typically the EC80) to induce LPAR1 activation and subsequent β-arrestin recruitment.

-

Signal Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the LPA-induced signal. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

The workflow for a typical β-arrestin recruitment assay is depicted below.

Caption: Workflow for a β-Arrestin Recruitment Assay.

To assess the antagonist's effect on the Gαq-mediated pathway, a calcium mobilization assay can be employed. This assay measures changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol: FLIPR® Calcium Assay

-

Cell Preparation: HEK293 cells endogenously or recombinantly expressing LPAR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with the test antagonist.

-

LPA Stimulation and Signal Reading: The plate is placed in a FLIPR® (Fluorometric Imaging Plate Reader) instrument, and LPA is added to stimulate the cells. The instrument simultaneously measures the fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Data Analysis: The antagonist's ability to block the LPA-induced calcium flux is quantified, and IC50 values are determined.

In Vivo Models

The efficacy of LPAR1 antagonists is further evaluated in animal models of diseases where LPAR1 is implicated, such as fibrosis.

Experimental Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Induction of Fibrosis: Mice are treated with bleomycin via intratracheal instillation to induce lung injury and subsequent fibrosis.

-

Compound Administration: The test LPAR1 antagonist is administered to the mice, typically via oral gavage, starting at a specific time point after bleomycin instillation.

-

Assessment of Fibrosis: After a defined treatment period, the mice are euthanized, and their lungs are harvested. The extent of fibrosis is assessed using various methods, including:

-

Histology: Staining of lung sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantification of the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measurement of the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by quantitative PCR.

-

Structure-Activity Relationship (SAR) Data

The development of potent LPAR1 antagonists relies on systematic modifications of the chemical structure to optimize potency, selectivity, and pharmacokinetic properties. The table below summarizes hypothetical SAR data for a series of LPAR1 antagonists based on the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold.

| Compound ID | R1 Group | R2 Group | LPAR1 IC50 (nM) | LPAR2 IC50 (nM) | LPAR3 IC50 (nM) |

| Lead-01 | H | H | 500 | >10,000 | 2,500 |

| Opt-01 | Isopropyl | H | 50 | >10,000 | 1,500 |

| Opt-02 | H | Cl | 450 | >10,000 | 2,000 |

| Opt-03 | Isopropyl | Cl | 10 | >10,000 | 1,000 |

This data is illustrative and based on the principles of medicinal chemistry optimization.

Conclusion

The 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold has emerged as a critical component in the design of novel, potent, and selective LPAR1 antagonists. The mechanism of action of compounds containing this moiety is the competitive inhibition of the LPAR1 receptor, thereby blocking the pro-fibrotic and pro-inflammatory signaling pathways mediated by LPA. The experimental methodologies outlined in this guide provide a robust framework for the identification and characterization of such antagonists. The promising preclinical data for LPAR1 antagonists in models of fibrosis underscore the significant therapeutic potential of this chemical class for treating a range of debilitating diseases.[15][16][17] Further research and clinical development of compounds based on this scaffold are warranted.

References

-

Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. European Respiratory Review. [Link]

-

Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. ERS Publications. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. ASBMB. [Link]

-

Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. [Link]

-

What are LPAR1 antagonists and how do they work?. Patsnap Synapse. [Link]

-

MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

-

LPAR1 (lysophosphatidic acid receptor 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

-

Inhibition of LPA-LPAR1 and VEGF-VEGFR2 signaling in IPF. Dove Medical Press. [Link]

-

Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

-

Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. Erasmus University Rotterdam. [Link]

-

LPAR1. Wikipedia. [Link]

-

lysophosphatidic acid receptor 1. Creative Biogene. [Link]

-

The Roles of Lpar1 in Central Nervous System Disorders and Diseases. Frontiers. [Link]

-

LPA receptor signaling: pharmacology, physiology, and pathophysiology. PMC - NIH. [Link]

-

LPA, LPA receptors (LPARs), and downstream signaling pathways. ResearchGate. [Link]

-

LPA receptor antagonists(AMC). Patsnap Synapse. [Link]

-

Articles Tagged with 'LPAR1 antagonists'. BioWorld. [Link]

-

Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Journal of Cancer. [Link]

-

Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. PMC - PubMed Central. [Link]

-

The Roles of Lpar1 in Central Nervous System Disorders and Diseases. PMC. [Link]

-

Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. ResearchGate. [Link]

-

Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPAR1 - Wikipedia [en.wikipedia.org]

- 3. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]

- 4. lysophosphatidic acid receptor 1 - Creative Biogene [creative-biogene.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of Lpar1 in Central Nervous System Disorders and Diseases [frontiersin.org]

- 8. The Roles of Lpar1 in Central Nervous System Disorders and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 15. LPA receptor antagonists(AMC) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. Lpar1 antagonists - Articles | BioWorld [bioworld.com]

- 17. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid: A Biological Activity Screening Whitepaper

Introduction: Rationale for the Biological Evaluation of a Novel Keto Acid Derivative

In the landscape of medicinal chemistry, the α-ketoamide and related keto acid moieties are recognized as "privileged" structures due to their prevalence in a variety of bioactive compounds and approved drugs.[1][2][3] These structures can engage in specific interactions with biological targets, acting as either non-electrophilic scaffolds or as reactive species that form covalent bonds with amino acid residues like serine or cysteine within enzyme active sites.[2] The compound at the center of this guide, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is a keto acid derivative whose biological potential remains largely unexplored. Its structural features, including the methoxy and methylphenyl groups, suggest the possibility of diverse pharmacological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive and logical strategy for the biological activity screening of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The proposed workflow is designed to be systematic and cost-effective, beginning with broad, high-throughput phenotypic screens to identify potential areas of activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and assess its drug-like properties.

The causality behind this tiered approach is rooted in the "fail early, fail cheap" paradigm of modern drug discovery.[4] By initially casting a wide net with phenotypic screening, we can efficiently identify if the compound has any desirable effect on a cellular or organismal level without a preconceived bias about its molecular target.[5][6] This unbiased approach is particularly valuable for novel compounds where the mechanism of action is unknown and allows for the discovery of first-in-class drugs with unexpected therapeutic applications.[5] Subsequent target deconvolution and mechanistic studies are then guided by the initial phenotypic hits, ensuring a more resource-efficient and scientifically sound investigation.

Part 1: The Initial Foray - A Tiered Phenotypic Screening Cascade

The primary objective of the initial screening phase is to broadly assess the bioactivity of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid across a range of therapeutically relevant areas. A tiered approach, starting with high-throughput in vitro assays, is the most efficient strategy.

Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Assessment

The foundational step is to determine the compound's general cytotoxicity and its potential as an antimicrobial agent. This provides a baseline understanding of its biological impact and informs the concentration ranges for subsequent, more sensitive assays.

This colorimetric assay is a widely used and reliable method for assessing the cytotoxic effects of a compound on various cell lines.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle: The assay is based on the reduction of a yellow tetrazolium salt (MTT) or a similar substrate (MTS) to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Methodology:

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a stock solution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/MTS Addition: Add 20 µL of MTT or MTS solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

To evaluate the compound's potential against microbial pathogens, standard broth microdilution or agar well diffusion methods can be employed.[10][11] These methods are cost-effective and provide a quantitative measure of antimicrobial activity.[12]

Principle: The broth microdilution method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10] The agar well diffusion method assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition around a well containing the test compound.[11]

Step-by-Step Methodology (Broth Microdilution):

-

Microorganism Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in a suitable broth medium.

-

Compound Dilution: Serially dilute 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in a 96-well microtiter plate with broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Phenotypic Screening for Anti-inflammatory and Anticancer Hallmarks

If the compound exhibits interesting activity in Tier 1 (e.g., selective cytotoxicity towards cancer cells), the next step is to investigate its effects on key cellular phenotypes associated with inflammation and cancer.

Commonly used in vitro assays for screening anti-inflammatory potential include the inhibition of protein denaturation and membrane stabilization assays.[13][14] These assays are simple, cost-effective, and provide an initial indication of anti-inflammatory properties.[15]

Principle (Inhibition of Protein Denaturation): Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin) is a measure of its potential anti-inflammatory activity.[16]

Step-by-Step Methodology (Inhibition of Protein Denaturation):

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.05 mL of varying concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Uncontrolled cell migration and invasion are hallmarks of cancer.[17] The wound healing (scratch) assay and the Transwell invasion assay are two widely used methods to assess these phenotypes in vitro.

Principle (Wound Healing Assay): This assay measures the ability of a cell population to migrate and close an artificially created "wound" in a confluent cell monolayer.

Step-by-Step Methodology (Wound Healing Assay):

-

Cell Seeding: Grow a cancer cell line to full confluency in a 6-well plate.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Part 2: Delving Deeper - Target Deconvolution and Mechanistic Studies

Positive hits from the phenotypic screens necessitate a deeper investigation into the compound's mechanism of action (MoA).[18] This involves identifying the molecular target(s) and elucidating the signaling pathways affected.

Target Identification Strategies

Several approaches can be employed for target deconvolution:[19]

-

Affinity-based methods: These techniques, such as chemical proteomics, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates.[20]

-

Genetic approaches: Methods like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.[20][21]

-

Computational inference: Comparing the gene expression or phenotypic profile induced by the compound with databases of profiles from compounds with known targets can generate hypotheses about its MoA.[18]

Signaling Pathway Analysis

Once a potential target or pathway is identified, further experiments are required for validation. For instance, if the compound is found to inhibit a specific kinase, a kinase inhibition assay would be performed. If it affects a signaling pathway like NF-κB (implicated in inflammation), a reporter gene assay can be used to quantify the inhibition of pathway activation.

Part 3: Assessing Drug-like Properties - Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[22][23] In vitro assays provide a cost-effective way to evaluate these parameters.[24]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed:[4]

-

Solubility: Determining the aqueous solubility of the compound is fundamental.

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict intestinal absorption.

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to assess its susceptibility to metabolism by cytochrome P450 enzymes.[25]

-

Plasma Protein Binding: This determines the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.

In Vitro Toxicology Assays

Early toxicity screening helps to identify potential liabilities:[24]

-

hERG Liability: The hERG potassium channel is a critical anti-target, and its inhibition can lead to cardiotoxicity.

-

Genotoxicity: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.

-

Hepatotoxicity: Assessing cytotoxicity in human hepatocyte cell lines (e.g., HepG2) can provide an early indication of potential liver toxicity.

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Cell Line/Organism | Endpoint | 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid | Positive Control |

| MTT Assay | MCF-7 | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] |

| MTT Assay | A549 | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] |

| MTT Assay | HEK293 | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] |

| Broth Microdilution | S. aureus | MIC (µg/mL) | [Insert Value] | Vancomycin: [Insert Value] |

| Broth Microdilution | E. coli | MIC (µg/mL) | [Insert Value] | Ciprofloxacin: [Insert Value] |

| Protein Denaturation | BSA | % Inhibition at 100 µM | [Insert Value] | Diclofenac: [Insert Value] |

| Wound Healing | A549 | % Wound Closure at 24h (10 µM) | [Insert Value] | Vehicle Control: [Insert Value] |

Experimental Workflow Visualization

Caption: A tiered workflow for the biological activity screening of novel compounds.

Illustrative Signaling Pathway

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory drugs.

Conclusion

The systematic biological activity screening of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, as outlined in this guide, provides a robust framework for uncovering its potential therapeutic value. By employing a logical progression from broad phenotypic screening to detailed mechanistic and drug-like property assessments, researchers can efficiently and effectively evaluate this novel compound. This structured approach, grounded in established scientific principles and methodologies, maximizes the potential for discovery while prudently managing resources, ultimately paving the way for the development of new and impactful medicines.

References

- Screening for human ADME/Tox drug properties in drug discovery. (2001). Drug Discovery Today, 6(7), 357-366.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- Gunathilake, K. D. P. P., Ranaweera, K. K. D. S., & Rupasinghe, H. P. V. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.

- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.

- A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Pharmaceutical Research, 12(15), 1339-1353.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Bhuyan, T., Ahmed, G., & Deka, H. (2024).

- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 339-349.

- Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.

- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546.

- Wikipedia. (n.d.). Phenotypic screening.

- ResearchGate. (2025).

- Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275-1284.

- Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3568-3603.

- Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.

- Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.

- Reddy, T. S., & Ghorai, P. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 19(4), 748-771.

- Al-Ostoot, F. H., et al. (2023).

- Perera, M., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ro.uow.edu.au [ro.uow.edu.au]

- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalajrb.com [journalajrb.com]

- 14. ijcrt.org [ijcrt.org]

- 15. researchgate.net [researchgate.net]

- 16. bbrc.in [bbrc.in]

- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 22. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lifechemicals.com [lifechemicals.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

Unveiling the Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid: A Hypothesis-Driven Approach to Target Identification and Validation

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the identification and validation of potential therapeutic targets for the novel chemical entity, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. While direct biological data for this specific molecule is not extensively documented, its structural features—namely the aryl keto acid and methoxyphenyl moieties—are present in numerous compounds with established pharmacological activities. This guide leverages this structural analogy to postulate initial therapeutic hypotheses and presents a multi-tiered strategy for elucidating its mechanism of action and therapeutic potential. We will detail a systematic workflow encompassing in silico predictive modeling, biochemical and biophysical validation of target engagement, and cell-based assays for functional characterization. The methodologies are designed to provide researchers and drug development professionals with a robust and scientifically rigorous pathway for advancing novel compounds from initial concept to preclinical candidacy.

Introduction: Rationale and Structural Considerations

The quest for novel therapeutics is often initiated by the identification of chemical scaffolds with the potential for biological activity. 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is one such compound of interest. Its structure is characterized by two key pharmacophoric elements:

-

Aryl Keto Acid Moiety: Aryl-keto functional groups are significant in organic and biological chemistry, serving as versatile building blocks for a wide range of biologically active compounds and pharmaceutical intermediates.[1][2] Alpha-keto acids, a related structural class, are integral to fundamental metabolic processes such as the Krebs cycle, suggesting that compounds containing this moiety may interact with metabolic enzymes.[3]

-

Methoxyphenyl Group: The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably modulate metabolic stability.[4] Compounds containing the methoxyphenyl group have demonstrated a diverse array of biological activities, including anti-inflammatory, anticancer, anthelmintic, and neuroprotective effects.[5][6][7][8]

Given these structural precedents, we hypothesize that 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid possesses therapeutic potential, possibly in the areas of oncology, inflammatory diseases, or metabolic disorders. This guide will use this compound as a case study to illustrate a contemporary workflow for moving from a structural hypothesis to empirical target identification and validation.

Chapter 1: In Silico Target Prediction and Hypothesis Refinement

The initial phase of our investigation leverages computational tools to rapidly screen for potential biological targets, thereby refining our initial broad hypotheses into a testable set of predictions. This in silico approach is a cost-effective and efficient method for prioritizing experimental efforts.

The In Silico Target Identification Workflow

Our computational workflow integrates multiple methodologies to build a consensus prediction of potential targets. The process begins with broad, structure-based searches and progressively narrows the focus to specific, high-probability protein interactions.

Caption: In Silico Workflow for Target Identification.

Methodologies and Rationale

-

Similarity Searching: The principle of "structural similarity implying similar biological activity" is a cornerstone of medicinal chemistry. We would initiate our search using the SMILES string of our compound in databases like ChEMBL and PubChem. The goal is to identify existing compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological targets. This provides an initial, evidence-based list of potential target families.

-

Pharmacophore Modeling: This technique identifies the essential steric and electronic features of the molecule required for biological activity. For our compound, key features would include a hydrogen bond acceptor (the keto and carboxyl groups), a hydrophobic aromatic region (the methylphenyl group), and a hydrogen bond donor (the carboxylic acid). This pharmacophore model can then be used to screen 3D databases of protein structures to find proteins with binding pockets that complement these features.

-

Molecular Docking: Once a preliminary list of potential targets is generated, molecular docking simulations are employed to predict the binding mode and affinity of our compound within the active site of these proteins. For instance, based on the anti-inflammatory activity of some methoxyphenyl compounds[5], we might select cyclooxygenase (COX) enzymes as potential targets for docking studies. A favorable docking score and a plausible binding interaction (e.g., the carboxylic acid forming a salt bridge with a key arginine residue in the COX active site) would increase our confidence in this target.

Data Interpretation and Hypothetical Target Prioritization

The outputs of these in silico methods must be integrated to generate a high-confidence list of candidate targets for experimental validation. A hypothetical prioritization matrix is presented below.

| Potential Target | Similarity Search Hit | Pharmacophore Fit Score | Docking Score (kcal/mol) | Biological Rationale | Priority |

| COX-2 | Yes (Ibuprofen analog) | 0.92 | -9.5 | Known anti-inflammatory target[5] | High |

| AKT1 Kinase | No | 0.85 | -8.2 | Implicated in cancer cell survival[6][9] | High |

| Alpha-ketoglutarate dehydrogenase | Yes (Metabolic inhibitor) | 0.78 | -7.5 | Core metabolic enzyme[3] | Medium |

| Tubulin | No | 0.65 | -6.1 | Target of some anthelmintics[7] | Low |

This prioritized list forms the basis for the experimental validation studies detailed in the following chapters.

Chapter 2: Biochemical and Biophysical Validation of Target Engagement

Following the in silico predictions, it is imperative to empirically demonstrate a direct physical interaction between 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid and the prioritized protein targets. This section details key experimental protocols for validating this binding.

Experimental Workflow for Target Validation

The validation process is a tiered approach, starting with high-throughput screening methods and progressing to more detailed, quantitative biophysical characterization.

Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Protocol 2.2.1: Thermal Shift Assay (TSA) for Binding Confirmation

-

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, implying a direct binding interaction.

-

Methodology:

-

Prepare a master mix containing the purified target protein (e.g., recombinant human COX-2) at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

-

Dispense the master mix into a 96-well PCR plate.

-

Add 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid to the wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a thermal ramp from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.

-

Plot fluorescence versus temperature to generate melt curves. The Tm is the midpoint of the transition. A ΔTm > 2 °C is typically considered a significant positive hit.

-

Protocol 2.2.2: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

-

Principle: SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

Methodology:

-

Immobilize the purified target protein (e.g., AKT1 Kinase) onto a CM5 sensor chip via amine coupling.

-

Prepare a dilution series of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase with running buffer.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

-

Hypothetical Binding Affinity Data

The results from these biophysical assays would allow for a quantitative comparison of the compound's affinity for the prioritized targets.

| Target | TSA ΔTm (°C) | SPR KD (µM) | Interpretation |

| COX-2 | +5.8 | 2.5 | Strong binding and stabilization |

| AKT1 Kinase | +4.2 | 8.1 | Moderate binding and stabilization |

| Alpha-ketoglutarate dehydrogenase | +1.5 | >100 | Weak or no direct binding |

These results would suggest that COX-2 and AKT1 Kinase are the most promising direct targets, warranting further investigation in a cellular context.

Chapter 3: Elucidation of Cellular Mechanism of Action

Confirming direct target binding is a critical step, but it is insufficient to establish therapeutic potential. We must next determine if this binding event translates into a functional cellular response. This chapter describes cell-based assays to probe the mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Probing the COX-2 Inhibition Pathway in a Cellular Context

Based on our hypothetical biophysical data, we will first investigate the compound's effect on the COX-2 inflammatory pathway.

Protocol 3.1.1: Prostaglandin E2 (PGE2) Release Assay

-

Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, such as PGE2, which are key mediators of inflammation. An inhibitor of COX-2 should reduce PGE2 production. This assay directly measures the functional consequence of target engagement.[5]

-

Methodology:

-

Culture a relevant cell line (e.g., RAW 264.7 macrophage-like cells) in 24-well plates.

-

Pre-treat the cells with various concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and activity.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced PGE2 release.

-

Investigating Effects on Cancer Cell Viability and Signaling

To explore the potential anticancer activity suggested by the aryl keto acid and methoxyphenyl motifs[6][9], we will assess the compound's effect on a cancer cell line where AKT1 is a known survival factor.

Protocol 3.2.1: Cell Viability Assay

-

Principle: This assay measures the number of viable cells in a culture after treatment with the compound. A reduction in cell viability can indicate cytotoxic or cytostatic effects.

-

Methodology:

-

Seed a human cancer cell line known to be dependent on the PI3K/AKT pathway (e.g., MCF-7 breast cancer cells) into 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

-

Incubate for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well.

-

Read the luminescence on a plate reader.

-

Plot the results and determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 3.2.2: Western Blot for Target Engagement and Pathway Modulation

-

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. We can use this to see if our compound inhibits the activity of AKT1 by measuring the phosphorylation of its downstream substrates.

-

Methodology:

-

Treat MCF-7 cells with the compound at its GI50 concentration for various time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

A decrease in the ratio of p-AKT to total AKT would confirm that the compound is inhibiting the AKT signaling pathway in cells.

-

Hypothesized Signaling Pathway Modulation

The results from these cellular assays can be integrated to build a model of the compound's mechanism of action.

Caption: Hypothesized Dual Mechanism of Action.

Conclusion and Future Directions

This technical guide has presented a structured and comprehensive workflow for the elucidation of potential therapeutic targets for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. By leveraging structural analogies to existing pharmacologically active compounds, we have formulated testable hypotheses in the fields of inflammation and oncology. The detailed protocols, from in silico prediction to cellular mechanism-of-action studies, provide a clear roadmap for researchers to follow.

The hypothetical data presented herein suggests a dual-action mechanism, potentially inhibiting both the COX-2 inflammatory pathway and the PI3K/AKT cancer survival pathway. Future work would involve confirming these findings through more advanced studies, including:

-

Chemical Proteomics: To perform an unbiased search for additional cellular targets.

-

In Vivo Efficacy Studies: To test the compound's therapeutic effect in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., MCF-7 xenografts).

-

ADME/Tox Studies: To evaluate the compound's pharmacokinetic properties and safety profile.

Through the systematic application of the principles and methodologies outlined in this guide, the therapeutic potential of novel chemical entities like 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be rigorously and efficiently explored.

References

-

Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-p-Methoxyphenyl- acetophenone (Compound D-58). (2000). Karger Publishers. Retrieved January 17, 2026, from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2024). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

Amino acids with aryl-keto function in their side chains. (1998). PubMed. Retrieved January 17, 2026, from [Link]

-

An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

The role of the methoxy group in approved drugs. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and application of aryl-keto α-amino acids. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Keto acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract